A Comprehensive Technical Guide to the Biological Activity of 1-(Cyclopentylmethyl)-1H-indole-5-carboxylic Acid (CYM-5442)
A Comprehensive Technical Guide to the Biological Activity of 1-(Cyclopentylmethyl)-1H-indole-5-carboxylic Acid (CYM-5442)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the biological activity of 1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid, a compound also identified as CYM-5442. Emerging as a significant research tool and potential therapeutic agent, CYM-5442 is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document will elucidate its mechanism of action, detail its in vitro and in vivo pharmacological effects, and present established experimental protocols for its study. The information herein is synthesized from peer-reviewed literature to provide a reliable and comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction: The Significance of S1P1 Receptor Agonism
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of a myriad of physiological processes, most notably lymphocyte trafficking, endothelial barrier function, and neural development. The S1P receptor family consists of five G protein-coupled receptors (GPCRs), S1P1-5, each with distinct tissue distribution and downstream signaling cascades. Of these, the S1P1 receptor has garnered substantial attention as a therapeutic target for autoimmune diseases, inflammatory conditions, and neurodegenerative disorders.
The therapeutic potential of modulating S1P1 was first clinically validated with the approval of FTY720 (Fingolimod), a non-selective S1P receptor modulator, for the treatment of multiple sclerosis. However, the lack of selectivity of FTY720, which also interacts with S1P3, S1P4, and S1P5, has been associated with a range of side effects. This has spurred the development of second-generation, highly selective S1P1 receptor agonists to achieve a more favorable therapeutic window. 1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid (CYM-5442) represents a significant advancement in this class of molecules.
CYM-5442: A Potent and Selective S1P1 Receptor Agonist
CYM-5442 is a small molecule that has been characterized as a potent, highly selective, and orally active agonist of the S1P1 receptor.[1][2] Its high affinity and selectivity are crucial attributes that distinguish it from less specific S1P receptor modulators.
Potency and Selectivity Profile
In vitro studies have consistently demonstrated the high potency of CYM-5442 for the S1P1 receptor.
| Parameter | Value | Cell Line | Reference |
| EC50 (S1P1) | 1.35 nM | - | [1][2] |
| EC50 (p42/p44-MAPK) | 46 nM | CHO-K1 cells transfected with S1P1 | [1][2] |
Crucially, CYM-5442 exhibits remarkable selectivity, showing no significant activity against other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5).[1][2] This selectivity is paramount for minimizing off-target effects and enhancing its therapeutic potential.
Mechanism of Action: Unraveling the Molecular Interactions
The biological effects of CYM-5442 are initiated by its binding to and activation of the S1P1 receptor. This engagement triggers a cascade of intracellular signaling events that ultimately mediate its physiological responses.
Atypical Binding and Receptor Activation
A fascinating aspect of CYM-5442's mechanism is its unique binding mode to the S1P1 receptor. Unlike the endogenous ligand S1P and other agonists that rely on interactions with charged residues (R120 and E121) in the ligand-binding pocket, CYM-5442 activates the receptor through a distinct hydrophobic pocket.[3][4] This was elegantly demonstrated in studies using S1P1 mutants where the critical R120 and E121 residues were mutated to alanine. While these mutations abolished the activity of S1P, CYM-5442 was still able to activate the p42/p44 MAPK pathway, albeit with a reduced potency (EC50 of 67 nM for R120A and 134 nM for E121A mutants).[1][2] This finding suggests a novel mode of S1P1 receptor activation that is independent of the canonical headgroup interactions.
Downstream Signaling Pathways
Upon activation by CYM-5442, the S1P1 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling events. A key pathway activated by CYM-5442 is the Ras-Raf-MEK-ERK (MAPK) pathway.
Caption: Signaling pathway activated by CYM-5442 through the S1P1 receptor.
Activation of the p42/p44 MAPK pathway by CYM-5442 has been demonstrated in CHO-K1 cells transfected with the S1P1 receptor.[1][2] Furthermore, CYM-5442 treatment of HEK293 cells stimulates S1P1 receptor phosphorylation in a time-dependent manner, a hallmark of GPCR activation and subsequent desensitization.[1] CYM-5442 is a full agonist for S1P1 internalization and ubiquitination.[3][4]
In Vivo Biological Activities: From Lymphocyte Trafficking to Neuroprotection
The potent and selective activation of S1P1 by CYM-5442 translates into significant physiological effects in vivo.
Induction of Lymphopenia
One of the most well-characterized in vivo effects of S1P1 receptor agonists is the induction of lymphopenia, the reduction of circulating lymphocytes in the peripheral blood. By activating S1P1 receptors on lymphocytes, these agonists prevent their egress from secondary lymphoid organs, effectively sequestering them and reducing their availability to participate in inflammatory responses.
CYM-5442 has been shown to be a full agonist for the induction and maintenance of S1P1-dependent lymphopenia in mice.[3][4] A single intraperitoneal injection of CYM-5442 can lead to a significant reduction in both B- and T-lymphocytes.[3][4] This effect is dose- and time-dependent and is reversible upon clearance of the compound.[3][4]
Retinal Neuroprotection
Beyond its immunomodulatory effects, CYM-5442 has demonstrated neuroprotective properties, particularly in the retina. In a rat model of endothelin-1 induced retinal ganglion cell loss, daily intraperitoneal injections of CYM-5442 (1 mg/kg) preserved visual function as measured by visual evoked potentials (VEPs).[1] Histological analysis revealed a significantly thicker retinal nerve fiber layer (RNFL) and a higher number of retinal ganglion cells (RGCs) in the CYM-5442-treated animals compared to the vehicle group.[1] These findings highlight the potential of CYM-5442 in the treatment of neurodegenerative diseases of the eye.
Attenuation of Graft-versus-Host Disease (GVHD)
In a murine model of acute graft-versus-host disease (aGVHD), treatment with CYM-5442 significantly prolonged the survival of mice and reduced the severity of the disease.[5][6] Interestingly, the therapeutic effect was not due to the inhibition of donor T-cell infiltration into target organs. Instead, CYM-5442 was found to significantly reduce the number of macrophages in GVHD-affected organs.[5] Further investigation revealed that CYM-5442 treatment decreased the serum levels of the chemokines CCL2 and CCL7, which are crucial for monocyte migration.[5] This suggests that CYM-5442 exerts its beneficial effects in aGVHD by acting on endothelial cells to reduce the production of key chemokines, thereby inhibiting macrophage infiltration.[5][6]
Central Nervous System Penetration
Pharmacokinetic studies have indicated that CYM-5442 can readily penetrate the central nervous system (CNS).[1][3][4] This property is of significant interest for its potential application in treating neurological disorders where S1P1 signaling is implicated.
Experimental Protocols: A Guide for In Vitro and In Vivo Assessment
To facilitate further research on CYM-5442, this section provides standardized, step-by-step methodologies for key experiments.
In Vitro Assessment of S1P1 Receptor Activation
Objective: To determine the potency and efficacy of CYM-5442 in activating the S1P1 receptor-mediated p42/p44 MAPK phosphorylation.
Materials:
-
CHO-K1 cells transiently or stably expressing human S1P1 receptor.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
CYM-5442 stock solution (in DMSO).
-
S1P (as a positive control).
-
p42/p44 MAPK activation ELISA kit.
-
Cell lysis buffer.
-
Plate reader.
Workflow Diagram:
Caption: Experimental workflow for in vitro assessment of S1P1 activation.
Detailed Protocol:
-
Cell Seeding: Seed CHO-K1 cells expressing the human S1P1 receptor into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate the cells for at least 4 hours to reduce basal signaling.
-
Compound Treatment: Prepare serial dilutions of CYM-5442 and a positive control (e.g., S1P) in the serum-free medium. Add the diluted compounds to the respective wells and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: After incubation, aspirate the medium and lyse the cells using the lysis buffer provided with the ELISA kit.
-
ELISA: Perform the p42/p44 MAPK ELISA according to the manufacturer's instructions. This typically involves transferring the cell lysates to the antibody-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Assessment of Lymphopenia
Objective: To evaluate the ability of CYM-5442 to induce lymphopenia in a murine model.
Materials:
-
C57BL/6 mice (or other suitable strain).
-
CYM-5442 solution (for intraperitoneal injection).
-
Vehicle control (e.g., saline or a suitable vehicle for CYM-5442).
-
Blood collection supplies (e.g., EDTA-coated capillaries).
-
Automated hematology analyzer or flow cytometer with antibodies against B-cells (e.g., anti-B220) and T-cells (e.g., anti-CD3).
Detailed Protocol:
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample from each mouse via the tail vein or retro-orbital sinus.
-
Compound Administration: Administer a single dose of CYM-5442 (e.g., 1-10 mg/kg) or vehicle control via intraperitoneal injection.
-
Time-Course Blood Collection: Collect blood samples at various time points post-injection (e.g., 2, 4, 8, 24, and 48 hours).
-
Blood Analysis: Analyze the blood samples using an automated hematology analyzer to determine the total white blood cell count and lymphocyte count. For more detailed analysis, use flow cytometry to quantify the populations of B- and T-lymphocytes.
-
Data Analysis: Express the lymphocyte counts at each time point as a percentage of the baseline count for each animal. Compare the lymphocyte counts between the CYM-5442-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion and Future Directions
1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid (CYM-5442) has emerged as a valuable pharmacological tool for studying S1P1 receptor biology. Its high potency, selectivity, and unique mechanism of action make it a compelling lead compound for the development of novel therapeutics for a range of diseases, including autoimmune disorders, neurodegenerative conditions, and graft-versus-host disease. Future research should focus on further elucidating the therapeutic potential of CYM-5442 in various disease models, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its safety profile in preclinical and clinical settings. The insights gained from studying CYM-5442 will undoubtedly contribute to a deeper understanding of S1P1 signaling and pave the way for the next generation of S1P1-targeted therapies.
References
-
The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC. (n.d.). Retrieved March 27, 2024, from [Link]
-
Gonzalez-Cabrera, P. J., et al. (2008). Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions. Molecular Pharmacology, 74(5), 1308–1318. Retrieved from [Link]
-
The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed. (n.d.). Retrieved March 27, 2024, from [Link]
-
Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions - DOI. (n.d.). Retrieved March 27, 2024, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CYM5442 hydrochloride | S1P1 Receptor Agonist | MCE [medchemexpress.cn]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

